4-(Quinoxalin-2-yl)butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-quinoxalin-2-ylbutan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-5,8-9,15H,6-7H2,1H3 |
InChI Key |
FOBJCJROQSNEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Quinoxalin 2 Yl Butan 2 Ol and Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Quinoxaline-Butanol Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For 4-(quinoxalin-2-yl)butan-2-ol, several logical disconnections can be proposed to devise potential synthetic routes.
The primary disconnection points for the this compound core are the C2-C1' bond between the quinoxaline (B1680401) ring and the butanol side chain, and the C-O bond of the alcohol.
Disconnection 1 (C2-C1' Bond): This is the most straightforward disconnection. It breaks the bond between the quinoxaline ring and the butanol side chain. This leads to a quinoxaline synthon and a butanol synthon.
The quinoxaline synthon could be an electrophile, such as a 2-haloquinoxaline, or a nucleophile, such as a 2-quinoxalyl organometallic reagent.
The butanol synthon could be a nucleophile, such as a (3-hydroxybutyl) organometallic reagent, or an electrophile, such as a protected 4-halobutan-2-ol.
Disconnection 2 (Functional Group Interconversion - FGI): This approach involves targeting a precursor molecule that can be converted to the final product through a functional group interconversion. A key strategy here is the reduction of a ketone precursor, 4-(quinoxalin-2-yl)butan-2-one. This ketone can then be disconnected as in Disconnection 1, leading to a quinoxaline synthon and an acetone enolate equivalent.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Direct Carbon-Carbon Bond Formation Strategies
Directly forming the carbon-carbon bond between the quinoxaline nucleus and the butanol side chain is a highly efficient approach. This can be achieved through various modern synthetic methods.
Organometallic reagents are powerful nucleophiles for forming carbon-carbon bonds. libretexts.org
Grignard and Organolithium Additions: A plausible route involves the reaction of a 2-acylquinoxaline with an appropriate organometallic reagent. For instance, the addition of an ethylmagnesium halide (a Grignard reagent) or ethyllithium to 2-(quinoxalin-2-yl)acetaldehyde would yield the target molecule. libretexts.org Similarly, the reaction of 2-acetylquinoxaline with methylmagnesium halide would also produce the desired tertiary alcohol. uoanbar.edu.iq These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. youtube.com
| Carbonyl Precursor | Organometallic Reagent | Product |
| 2-(Quinoxalin-2-yl)acetaldehyde | Ethylmagnesium bromide | This compound |
| 2-Acetylquinoxaline | Methylmagnesium bromide | This compound |
Organozinc Reagents: Organozinc compounds, often used in Negishi couplings, offer a milder alternative with greater functional group tolerance. jk-sci.com A 2-haloquinoxaline can be coupled with a pre-formed organozinc reagent derived from a protected 4-halobutan-2-ol.
Palladium- and nickel-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for C-C bond formation.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. nih.gov For the synthesis of this compound, a 2-haloquinoxaline could be coupled with a (3-hydroxybutyl)boronic acid or its corresponding ester. nih.gov The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand and requires a base for the activation of the boronic acid. rsc.org
| Quinoxaline Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product |
| 2-Chloroquinoxaline | (3-Hydroxybutyl)boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | This compound |
| 2-Bromoquinoxaline | Potassium (3-hydroxybutyl)trifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | This compound |
Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and tolerance of various functional groups. wikipedia.org A 2-haloquinoxaline can be coupled with a (3-hydroxybutyl)zinc halide under palladium or nickel catalysis. organic-chemistry.org This method avoids the need for a base, which can be advantageous for sensitive substrates. jk-sci.com
Heck Reaction: The Heck reaction couples an organic halide with an alkene. organic-chemistry.org An intramolecular Heck reaction could be envisioned from a suitably designed precursor. wikipedia.org For an intermolecular approach, a 2-haloquinoxaline could be reacted with 3-buten-2-ol, although regioselectivity could be a challenge. youtube.com
The quinoxaline ring can be rendered electrophilic, allowing for the direct addition of carbon nucleophiles. One common strategy is the formation of a quinoxaline N-oxide. The N-oxide activates the C2 position towards nucleophilic attack. nih.gov A subsequent reaction with a suitable carbanion, such as the enolate of acetone, followed by reduction and deoxygenation, could provide a route to the target molecule.
Alternatively, direct nucleophilic aromatic substitution of hydrogen (SNH) on the quinoxaline ring with a suitable nucleophile derived from the butanol side chain is a potential, though more challenging, pathway.
Indirect Synthetic Routes and Functional Group Interconversions
Indirect routes involve the formation of the quinoxaline ring on a pre-existing butanol-containing fragment or the modification of a pre-existing side chain on the quinoxaline core.
A highly effective indirect strategy is the synthesis of the ketone precursor, 4-(quinoxalin-2-yl)butan-2-one, followed by its reduction to the desired alcohol. The ketone can be synthesized by the condensation of o-phenylenediamine (B120857) with 1,2-dicarbonyl compounds. For example, the reaction of o-phenylenediamine with 1-hydroxyhexane-2,4-dione would yield the desired ketone. Subsequent reduction of the ketone can be achieved with a variety of reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to give this compound.
| Ketone Precursor | Reducing Agent | Solvent | Product |
| 4-(Quinoxalin-2-yl)butan-2-one | NaBH₄ | Methanol | This compound |
| 4-(Quinoxalin-2-yl)butan-2-one | LiAlH₄ | Tetrahydrofuran | This compound |
Another indirect approach involves the introduction of the hydroxyl group onto a pre-existing quinoxaline-substituted alkyl chain, such as 2-butylquinoxaline. This can be achieved through various oxidation methods. For instance, selective hydroxylation at the C2 position of the butyl chain could be attempted using methods involving radical intermediates or enzymatic catalysis, although achieving high regioselectivity can be challenging. More classical approaches might involve bromination of the alkyl chain followed by nucleophilic substitution with a hydroxide source.
Reduction Methodologies for Carbonyl Precursors of this compound
The synthesis of this compound is typically achieved through the reduction of its corresponding carbonyl precursor, 4-(Quinoxalin-2-yl)butan-2-one. This transformation from a ketone to a secondary alcohol is a fundamental process in organic synthesis, with several reliable reagents available for this purpose. The choice of reducing agent often depends on factors such as substrate tolerance to reaction conditions, desired selectivity, and operational simplicity.
Commonly employed reagents for this reduction are metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov Sodium borohydride is a milder reducing agent, generally preferred for its safety and compatibility with protic solvents like methanol and ethanol. nih.gov In contrast, LiAlH₄ is a much more powerful reducing agent that reacts violently with protic solvents and requires anhydrous conditions, typically using ethers like tetrahydrofuran (THF). nih.gov The reduction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol. nih.gov For the conversion of 4-(Quinoxalin-2-yl)butan-2-one, NaBH₄ in an alcoholic solvent would be a suitable and convenient choice. More complex borane derivatives, such as borane-tetrahydrofuran complex (BH₃·THF), are also effective, particularly in specific multi-step synthetic sequences. beilstein-journals.org
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Characteristics |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild | Safe and easy to handle; selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Strong | Highly reactive; reduces a wide range of carbonyls; requires anhydrous conditions. nih.gov |
| Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | Moderate | Reduces carboxylic acids in addition to ketones and aldehydes. beilstein-journals.org |
Stereoselective Synthesis of this compound
The creation of specific stereoisomers of this compound is of paramount importance, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Stereoselective synthesis can be achieved through various strategies, including chiral catalysis and diastereoselective control.
Asymmetric reduction of the prochiral ketone, 4-(Quinoxalin-2-yl)butan-2-one, provides a direct route to enantiomerically enriched this compound. This can be accomplished using chiral catalysts that facilitate the delivery of a hydride from one specific face of the carbonyl group. wikipedia.orgrsc.org
A powerful and environmentally friendly approach is catalytic asymmetric hydrogenation, which uses molecular hydrogen as the reductant in the presence of a chiral transition metal catalyst. polyu.edu.hk Catalysts based on ruthenium, rhodium, and iridium, complexed with chiral ligands like BINAP, are well-established for the enantioselective reduction of ketones. wikipedia.org Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source. rsc.orgmdpi.com
Furthermore, biocatalysis offers a green and highly selective alternative. The use of whole-cell enzymes from plants, such as Daucus carota (carrot), has been successfully applied to the bioreduction of quinoxaline ketones. researchgate.net These methods can produce chiral alcohols with very high enantiomeric excess (ee), often approaching 99%. researchgate.netresearchgate.net
| Method | Catalyst/Reagent | Typical Substrate | Key Advantages | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II)/Rh(I)/Ir(I) with chiral ligands (e.g., BINAP) | Aryl Ketones | High atom economy, high enantioselectivity. wikipedia.org | Often >95% |
| CBS Reduction | Chiral Oxazaborolidine with Borane | Prochiral Ketones | Predictable stereochemistry, high enantioselectivity. mdpi.com | Typically 90-98% mdpi.com |
| Bioreduction | Plant-based enzymes (e.g., Daucus carota) | Quinoxaline Ketones | Environmentally benign, exceptional selectivity, mild conditions. researchgate.netresearchgate.net | Up to 99% researchgate.net |
Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. The goal is to control the formation of a new stereocenter in relation to one or more existing ones. In the context of this compound, this would apply if the quinoxaline ring or another part of the butanol side-chain already possessed a chiral center.
The stereochemical outcome of the reduction of a chiral ketone is often governed by established models, such as the Felkin-Anh and Cram-chelation models. researchgate.net These models predict the favored trajectory of the incoming nucleophile (hydride) based on the steric and electronic properties of the substituents on the adjacent stereocenter. researchgate.net For example, if a chiral auxiliary were attached to the quinoxaline precursor, the reduction of the ketone could proceed with high diastereoselectivity, which could then be removed in a subsequent step. While specific examples for 4-(Quinoxalin-2-yl)butan-2-one are not prevalent, the principles of diastereoselective synthesis of vicinal amino alcohols are well-documented and applicable by analogy. researchgate.netrsc.org Recent advancements in the stereodivergent asymmetric hydrogenation of the quinoxaline ring itself demonstrate that a high level of diastereomeric control is achievable within these systems using tailored manganese-based catalysts, allowing for the selective formation of either cis or trans products. nih.gov
Green Chemistry Principles in the Synthesis of Quinoxaline-Butanol Structures
The integration of green chemistry principles into synthetic routes is essential for developing sustainable and environmentally responsible chemical processes. ijirt.org For the synthesis of quinoxaline-based structures, this often involves minimizing waste, avoiding hazardous solvents, and utilizing recyclable catalysts. nih.govias.ac.in
Traditional methods for synthesizing the quinoxaline core often rely on hazardous organic solvents. ijirt.org A significant green advancement is the execution of these reactions in water or under solvent-free conditions. ias.ac.inresearchgate.net The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a key step in forming the quinoxaline scaffold, can be efficiently catalyzed in aqueous media. researchgate.net This approach not only reduces the environmental impact by eliminating volatile organic compounds (VOCs) but can also simplify product isolation, as the often-hydrophobic quinoxaline derivatives may precipitate from the aqueous reaction mixture. researchgate.net Various catalysts have been shown to be effective in water, enhancing reaction rates and yields while adhering to green chemistry principles. researchgate.netresearchgate.net
The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it simplifies catalyst-product separation, reduces waste, and lowers process costs. nih.gov Numerous recyclable catalytic systems have been developed for the synthesis of quinoxaline derivatives. These include solid acid catalysts like sulfated polyborate, cellulose sulfuric acid, and various metal oxides supported on materials like silica or alumina. nih.govias.ac.inresearchgate.net These catalysts can be easily recovered by simple filtration after the reaction and reused for multiple cycles, often without a significant loss in catalytic activity. ias.ac.inresearchgate.net For instance, phosphate-based fertilizers have been repurposed as effective, low-cost heterogeneous catalysts for quinoxaline synthesis, demonstrating excellent recyclability for up to six cycles. The development of such robust and reusable catalysts is crucial for the large-scale, sustainable production of quinoxaline-containing compounds. researchgate.net
| Catalyst | Reaction Type | Reaction Medium | Recyclability | Key Advantages |
|---|---|---|---|---|
| Sulfated Polyborate | Quinoxaline Synthesis | Solvent-free | Recyclable with no significant loss of activity. ias.ac.in | High yields, short reaction times, eco-friendly. ias.ac.in |
| Cellulose Sulfuric Acid | Quinoxaline Synthesis | Water or Ethanol | Biodegradable and recyclable solid acid catalyst. researchgate.net | Inexpensive, works at room temperature. researchgate.net |
| Copper on Support | Quinoxaline Synthesis | Toluene | Can be recovered and reused multiple times. researchgate.net | High yields, stable catalytic system. researchgate.net |
| Phosphate Fertilizers (MAP, DAP, TSP) | Quinoxaline Synthesis | Ethanol | Retain activity for up to six cycles. | Extremely low-cost, readily available, efficient. |
Investigations into the Chemical Reactivity and Transformations of 4 Quinoxalin 2 Yl Butan 2 Ol
Reactivity of the Secondary Alcohol Moiety
The secondary alcohol group in 4-(quinoxalin-2-yl)butan-2-ol is a versatile functional group that can participate in a range of chemical transformations, including oxidation, esterification, etherification, and dehydration.
Controlled Oxidation Reactions and Product Characterization
The controlled oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 4-(quinoxalin-2-yl)butan-2-one. The choice of oxidizing agent is crucial to prevent over-oxidation or reaction with the quinoxaline (B1680401) ring. Mild oxidizing agents are generally preferred for this type of transformation.
Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). For instance, the oxidation of the structurally similar 1-(quinoxalin-2-yl)-ethanol to 1-(quinoxalin-2-yl)ethanone has been documented. sapub.org
Table 1: Plausible Conditions for the Oxidation of this compound
| Oxidizing Agent/System | Solvent | Typical Temperature | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 4-(Quinoxalin-2-yl)butan-2-one |
| Swern Oxidation | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp. | 4-(Quinoxalin-2-yl)butan-2-one |
| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room Temperature | 4-(Quinoxalin-2-yl)butan-2-one |
Product characterization would typically involve spectroscopic methods. The formation of the ketone can be confirmed by the appearance of a strong carbonyl (C=O) stretching band in the infrared (IR) spectrum (typically around 1715 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch of the starting alcohol. In ¹H NMR spectroscopy, the signal corresponding to the proton on the carbon bearing the hydroxyl group would disappear, and adjacent proton signals would show a shift. ¹³C NMR would show a characteristic downfield shift for the carbonyl carbon.
Esterification and Etherification Reactions
Esterification: The secondary alcohol of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. chemguide.co.uk The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.com This reaction is reversible, and often, water is removed to drive the equilibrium towards the product. chemguide.co.uk
For example, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 4-(quinoxalin-2-yl)butan-2-yl acetate.
Etherification: The formation of an ether from the secondary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This process involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The resulting alkoxide can then be treated with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, 2-(2-methoxybutyl)quinoxaline.
Dehydration Pathways and Regioselectivity
The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. chemguide.co.uk The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the double bond.
Due to the structure of this compound, the removal of a proton can occur from two different adjacent carbons, leading to a mixture of regioisomeric alkenes. This is analogous to the dehydration of butan-2-ol, which yields a mixture of but-1-ene and but-2-ene. libretexts.org
Path A (Zaitsev's Rule): Removal of a proton from the more substituted adjacent carbon (C3) would lead to the thermodynamically more stable internal alkene, 4-(quinoxalin-2-yl)but-2-ene. This is generally the major product.
Path B (Hofmann Rule): Removal of a proton from the less substituted methyl group (C1) would result in the terminal alkene, 4-(quinoxalin-2-yl)but-1-ene.
The reaction conditions, particularly the choice of acid and temperature, can influence the ratio of these products. The formation of but-2-ene from butan-2-ol can also result in both cis (Z) and trans (E) isomers. libretexts.org A similar outcome would be expected for 4-(quinoxalin-2-yl)but-2-ene.
Reactions Involving the Quinoxaline Core
The quinoxaline ring is an electron-deficient aromatic system due to the presence of the two nitrogen atoms. This electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present or if the ring is activated.
Electrophilic Aromatic Substitution Patterns on the Quinoxaline Ring
Electrophilic aromatic substitution (EAS) on the quinoxaline ring is generally difficult and requires harsh reaction conditions. du.edu.eg The electron-withdrawing nature of the pyrazine (B50134) ring deactivates the benzene (B151609) ring towards electrophilic attack. When substitution does occur, it preferentially takes place on the benzene ring at positions 5 and 6, which are electronically less deactivated than positions 7 and 8. For example, nitration of quinoxaline under forcing conditions can yield a mixture of 5-nitroquinoxaline (B91601) and 5,6-dinitroquinoxaline. du.edu.eg Given the presence of the butanol side chain, such harsh conditions could lead to side reactions involving the alcohol group.
Nucleophilic Aromatic Substitution (NAS) on Substituted Quinoxalines
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for functionalizing the quinoxaline core. udayton.edu These reactions typically require an activated quinoxaline derivative, such as one bearing a good leaving group (e.g., a halogen) at the 2- or 3-position. The parent compound, this compound, does not have a suitable leaving group for a standard SNAr reaction.
However, if we consider a derivative, such as 4-(3-chloroquinoxalin-2-yl)butan-2-ol, the chlorine atom would be susceptible to displacement by a variety of nucleophiles. nih.gov The electron-deficient nature of the quinoxaline ring facilitates the attack of nucleophiles. researchgate.netrsc.orgrsc.org
Table 2: Examples of Nucleophilic Aromatic Substitution on a Hypothetical Chloro-Substituted Analog
| Nucleophile | Reagent Example | Product |
| Amine | Ammonia (NH₃) | 4-(3-aminoquinoxalin-2-yl)butan-2-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(3-methoxyquinoxalin-2-yl)butan-2-ol |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(3-(phenylthio)quinoxalin-2-yl)butan-2-ol |
Another pathway for nucleophilic substitution on the quinoxaline ring is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method allows for the introduction of substituents onto the quinoxaline ring without the need for a pre-installed leaving group. The reaction of quinoxaline N-oxides with various carbanions has been shown to yield a variety of substituted quinoxaline derivatives. rsc.org
Functionalization at Peripheral Positions of the Quinoxaline Ring System
The benzene portion of the quinoxaline ring, often referred to as the peripheral positions (C-5, C-6, C-7, and C-8), is susceptible to electrophilic substitution reactions, although the pyrazine ring has a deactivating effect. The precise conditions and regioselectivity of these reactions are influenced by the existing substituents on the ring and the nature of the electrophile.
Nitration: Nitration of the quinoxaline ring typically requires harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid. The substitution pattern is dependent on the reaction conditions and any directing groups present on the benzene ring. For an unsubstituted quinoxaline, nitration can lead to a mixture of 5-nitro and 6-nitro isomers. In the case of this compound, the alkyl side chain is unlikely to exert a strong directing effect.
Halogenation: Direct halogenation of the quinoxaline ring can be achieved using various reagents. For instance, bromination can be carried out with bromine in the presence of a Lewis acid or in an acidic medium. The position of halogenation is again dependent on the reaction conditions.
Sulfonation: Sulfonation can be accomplished by heating the quinoxaline derivative with fuming sulfuric acid. The resulting sulfonic acid group can serve as a handle for further functionalization, such as nucleophilic aromatic substitution.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation on the quinoxaline ring are generally challenging due to the deactivating nature of the pyrazine ring and the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms. However, under specific conditions and with highly reactive substrates, these reactions may be possible.
The following table summarizes potential functionalization reactions at the peripheral positions of the quinoxaline ring in this compound, based on known quinoxaline chemistry.
| Reaction | Reagents and Conditions | Potential Products |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(Nitroquinoxalin-2-yl)butan-2-ol isomers |
| Bromination | Br₂, FeBr₃ or H₂SO₄ | 4-(Bromoquinoxalin-2-yl)butan-2-ol isomers |
| Chlorination | Cl₂, AlCl₃ | 4-(Chloroquinoxalin-2-yl)butan-2-ol isomers |
| Sulfonation | Fuming H₂SO₄, heat | This compound sulfonic acid isomers |
This table presents hypothetical functionalization reactions based on the general reactivity of the quinoxaline ring system.
Derivatization Strategies for Diverse Structural Modifications
The structure of this compound offers multiple sites for derivatization, including the quinoxaline ring and the butan-2-ol side chain. These modifications can be employed to explore structure-activity relationships in medicinal chemistry or to fine-tune the properties of the molecule for materials science applications.
Modification of the Quinoxaline Ring:
Nucleophilic Aromatic Substitution: The introduction of a good leaving group, such as a halogen, at a peripheral position allows for subsequent nucleophilic aromatic substitution reactions. This can be used to introduce a wide variety of functional groups, including amines, alkoxides, and thiols.
Cross-Coupling Reactions: Halogenated or triflated quinoxaline derivatives can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, vinyl, and alkyl groups.
Modification of the Butan-2-ol Side Chain:
Oxidation: The secondary alcohol of the butan-2-ol side chain can be oxidized to a ketone, yielding 4-(quinoxalin-2-yl)butan-2-one. This transformation can be achieved using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification can be performed with acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then reacted with an alkyl halide.
Dehydration: Acid-catalyzed dehydration of the butan-2-ol side chain would lead to the formation of a mixture of butenyl-substituted quinoxalines.
The table below outlines some potential derivatization strategies for this compound.
| Site of Derivatization | Reaction Type | Reagents and Conditions | Potential Product Class |
| Quinoxaline Ring | Nucleophilic Substitution | Nu⁻ (e.g., RNH₂, RO⁻, RS⁻) on a halogenated precursor | Amines, Ethers, Thioethers |
| Quinoxaline Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, base on a halogenated precursor | Biaryl derivatives |
| Butan-2-ol Side Chain | Oxidation | PCC, CH₂Cl₂ | Ketones |
| Butan-2-ol Side Chain | Esterification | Acyl chloride, pyridine | Esters |
| Butan-2-ol Side Chain | Williamson Ether Synthesis | 1. NaH, THF; 2. R-X | Ethers |
This table illustrates hypothetical derivatization strategies based on the functional groups present in this compound.
Mechanistic Studies of Key Chemical Transformations
The formation of the quinoxaline ring is a cornerstone transformation in the synthesis of this class of heterocycles. The most common and well-studied method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov In the context of synthesizing this compound, a plausible precursor would be 1,2-diaminobenzene and a suitable four-carbon α-hydroxy ketone.
The generally accepted mechanism for this condensation reaction proceeds through the following steps:
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound (or the carbonyl carbon of the α-hydroxy ketone). This initial attack forms a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal intermediate readily loses a molecule of water to form an imine (Schiff base).
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then attacks the remaining carbonyl carbon (or the carbon bearing the hydroxyl group in the case of an α-hydroxy ketone) in an intramolecular fashion. This cyclization step forms a six-membered dihydroquinoxaline intermediate.
Aromatization: The dihydroquinoxaline intermediate subsequently undergoes oxidation to form the stable, aromatic quinoxaline ring. This oxidation can occur via air oxidation or through the use of a mild oxidizing agent. In the case of using an α-hydroxy ketone, the elimination of a second molecule of water leads to the aromatic system.
The mechanism highlights the efficiency and atom economy of this classical method for quinoxaline synthesis. Understanding this mechanism is crucial for optimizing reaction conditions and for designing synthetic routes to novel quinoxaline derivatives.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of 4-(Quinoxalin-2-yl)butan-2-ol in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms, can be assembled.
High-Resolution 1D NMR (¹H, ¹³C) for Core Structure Determination
High-resolution 1D NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide the initial and most critical data for defining the core structure of this compound.
The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the aromatic protons of the quinoxaline (B1680401) ring system and the aliphatic protons of the butan-2-ol side chain. The integration of these signals provides a ratio of the number of protons in each unique environment. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. For instance, the aromatic protons of the quinoxaline moiety are expected to resonate at higher chemical shifts (downfield) compared to the aliphatic protons of the butanol chain due to the deshielding effect of the aromatic ring current. The multiplicity, or splitting pattern, of each signal, governed by the n+1 rule, provides information about the number of neighboring protons. docbrown.info
The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom in the molecule. This allows for a direct count of the non-equivalent carbons. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the nature of the carbon atom (e.g., aromatic, aliphatic, alcohol-bearing). The carbon atoms of the quinoxaline ring will appear in the aromatic region of the spectrum, while the carbons of the butan-2-ol side chain will be found at higher field (upfield). docbrown.info The carbon atom attached to the hydroxyl group (C2 of the butanol chain) will have a characteristic chemical shift. docbrown.info
Representative ¹H NMR Data for the Butan-2-ol Moiety
| Proton | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| CH₃ (position 1) | ~0.9 | Triplet |
| CH₂ (position 3) | ~1.4 | Multiplet |
| CH (position 2) | ~3.8 | Multiplet |
Representative ¹³C NMR Data for the Butan-2-ol Moiety
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C1 | ~10 |
| C3 | ~32 |
| C2 | ~69 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry
To establish the precise connectivity of atoms and the relative stereochemistry of this compound, a series of 2D NMR experiments are employed.
Correlation Spectroscopy (COSY) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of the proton network within the butanol side chain and within the aromatic rings of the quinoxaline moiety.
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct map of C-H one-bond connectivities.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is crucial for establishing long-range connectivities between protons and carbons, typically over two or three bonds. This experiment is instrumental in connecting the butan-2-ol side chain to the quinoxaline ring system by showing correlations between the protons on the side chain and the carbons of the quinoxaline ring, and vice versa.
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through chemical bonds. This is particularly useful for determining the relative stereochemistry at the chiral center (C2 of the butanol chain) and the conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass for the chemical formula C₁₂H₁₄N₂O, confirming the molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For this compound, characteristic fragmentation patterns would include the loss of the hydroxyl group, cleavage of the butanol side chain, and fragmentation of the quinoxaline ring. The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.org A common fragmentation for secondary alcohols like butan-2-ol is alpha-cleavage, which would involve the breaking of the C-C bond adjacent to the hydroxyl group. libretexts.org
Expected Fragmentation of the Butan-2-ol Moiety
| m/z | Fragment |
|---|---|
| 74 | [C₄H₁₀O]⁺ (Molecular Ion) |
| 59 | [M - CH₃]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. docbrown.info Absorptions in the aromatic region (around 1500-1600 cm⁻¹ and 3000-3100 cm⁻¹) would correspond to the C=C and C-H stretching vibrations of the quinoxaline ring. researchgate.net C-N stretching vibrations within the quinoxaline ring would also be observable.
Vibrational Analysis of Characteristic Functional Groups
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound. The analysis focuses on the characteristic vibrational frequencies of the quinoxaline ring system and the butanol side chain. Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental data and provide precise vibrational assignments. nih.gov
The key functional groups and their expected vibrational regions are:
O-H Group: The hydroxyl group of the butan-2-ol side chain is expected to show a broad stretching vibration in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding in the condensed phase.
C-H Stretching: Aromatic C-H stretching vibrations from the quinoxaline ring typically appear in the 3000-3100 cm⁻¹ range. scispace.com Aliphatic C-H stretching vibrations from the butyl side chain are expected in the 2840-3000 cm⁻¹ region. scispace.com
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline aromatic system are observed in the 1400-1680 cm⁻¹ range. researchgate.net These bands are characteristic of the heterocyclic aromatic core.
C-O Stretching: The C-O stretching vibration of the secondary alcohol group is typically found in the 1000-1260 cm⁻¹ region.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2840-3000 |
| C=N / C=C (Aromatic) | Stretching | 1400-1680 |
| C-O (Alcohol) | Stretching | 1000-1260 |
This table is generated based on typical vibrational frequencies for the specified functional groups as found in related quinoxaline structures. scispace.comresearchgate.net
Electronic Transitions and Chromophoric Behavior of the Quinoxaline System
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule, primarily associated with the quinoxaline chromophore. The quinoxaline ring system, an aromatic heterocycle, exhibits characteristic absorption bands in the UV region. byu.edu
The electronic spectrum of quinoxaline and its derivatives is primarily characterized by π → π* transitions. researchgate.net Unsubstituted quinoxaline typically shows an absorption maximum around 314 nm. nih.gov The attachment of the butan-2-ol side chain, an alkyl group, is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect. The spectrum is also expected to feature n → π* transitions, which are generally weaker and may be observed as a shoulder on the main absorption bands. scispace.com The solvent environment can influence the position and intensity of these bands.
Table 2: Typical Electronic Transitions for the Quinoxaline Chromophore
| Transition Type | Typical λmax (nm) | Description |
|---|---|---|
| π → π* | ~315-360 | High-intensity absorption characteristic of the aromatic system. researchgate.netnih.gov |
| n → π* | ~380-410 | Lower intensity absorption involving non-bonding electrons on nitrogen atoms. researchgate.net |
This table summarizes the general electronic transitions observed for the quinoxaline moiety.
X-ray Crystallography for Absolute Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. youtube.com This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound. tandfonline.com
For a crystalline sample, X-ray diffraction analysis would yield an electron density map from which the atomic positions can be determined. youtube.com This would unequivocally confirm the substitution pattern on the quinoxaline ring and the structure of the butanol side chain. Furthermore, for a single enantiomer crystal, this method can determine the absolute configuration (R or S) at the chiral center (C2 of the butanol chain). The analysis also reveals information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group and π-stacking of the quinoxaline rings. nih.gov
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized this compound. mdpi.com Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, by-products, and other impurities. mdpi.com
Given that this compound possesses a stereocenter, it exists as a pair of enantiomers. Chiral HPLC is the benchmark method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. phenomenex.comchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based and macrocyclic glycopeptide columns are commonly used for such separations. chromatographyonline.com The ability to resolve and quantify the enantiomers is critical in many applications.
Table 3: Illustrative HPLC and Chiral HPLC Conditions for Analysis
| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
|---|---|---|
| Column | Reversed-Phase (e.g., C18, 4.6 x 250 mm) mdpi.com | Chiral Stationary Phase (e.g., Polysaccharide-based) phenomenex.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient mdpi.com | Normal Phase (e.g., Hexane/Isopropanol) researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min mdpi.com | 0.2 - 1.0 mL/min sigmaaldrich.com |
| Detection | UV Detector (e.g., at λmax of quinoxaline) | UV Detector (e.g., at λmax of quinoxaline) |
This table provides typical starting conditions for method development based on common practices for quinoxaline derivatives and chiral alcohols.
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile compounds. While this compound itself may have limited volatility due to its hydroxyl group and molecular weight, GC can be used to analyze volatile starting materials or low-boiling point impurities from its synthesis. tandfonline.com
To analyze the compound directly, derivatization, such as trimethylsilylation of the alcohol group, can be performed to increase its volatility and thermal stability. tandfonline.com GC-MS analysis provides not only retention time for identification but also a mass spectrum, which gives information about the molecular weight and fragmentation pattern, further confirming the structure. sciengine.com
Chiroptical Methods for Stereochemical Assignment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. For this compound, these methods can be used to assign the absolute configuration of an enantiomerically pure sample.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) at the chiral center can be unambiguously assigned. nih.gov This method is highly sensitive and provides crucial stereochemical information that complements data from other analytical techniques.
Optical Rotation Measurements
Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of plane-polarized light. wikipedia.orglibretexts.org This property, known as optical activity, is a hallmark of chiral molecules and is quantified by the specific rotation, [α]. libretexts.org The specific rotation is an intrinsic property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. libretexts.org
The direction of rotation is denoted as either dextrorotatory (+), for clockwise rotation, or levorotatory (-), for counter-clockwise rotation. wikipedia.orglibretexts.org It is important to note that the R/S designation of a stereocenter does not correlate with the sign of the specific rotation. libretexts.org
For illustrative purposes, the following table presents hypothetical optical rotation data for the enantiomers of this compound. In a research setting, these values would be experimentally determined.
| Enantiomer | Specific Rotation [α] (degrees) | Wavelength (nm) | Temperature (°C) | Solvent |
| (R)-4-(Quinoxalin-2-yl)butan-2-ol | - | 589 (D-line) | 20 | Methanol |
| (S)-4-(Quinoxalin-2-yl)butan-2-ol | + | 589 (D-line) | 20 | Methanol |
| Note: The signs (+) and (-) are hypothetical and would need to be determined experimentally. The magnitude of rotation for each enantiomer would be equal. |
The measurement of optical rotation is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its purity in terms of one enantiomer over the other. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. libretexts.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides more detailed stereochemical information than optical rotation. youtube.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength and is characterized by positive or negative peaks, known as Cotton effects. mdpi.com
The application of CD spectroscopy to chiral quinoxaline derivatives has been demonstrated in the study of steroidal quinoxalines. mdpi.comproquest.comresearchgate.net In this research, the CD spectra were used to analyze the structure-chirality relationship. For instance, the CD spectra of unsubstituted and methyl-substituted steroidal quinoxalines showed positive Cotton effects, which were indicative of their P (right-handed) helicity. mdpi.comproquest.comresearchgate.net Conversely, a chloro-substituted quinoxaline exhibited a different CD behavior, which was attributed to the electronic effects of the chlorine atom. mdpi.comproquest.comresearchgate.net
For this compound, the quinoxaline moiety acts as the primary chromophore. The chiral center at the butan-2-ol side chain induces chirality in the electronic transitions of the quinoxaline ring system, which can be detected by CD spectroscopy. The resulting CD spectrum would be a unique fingerprint for a specific enantiomer.
The interpretation of the CD spectrum of this compound would involve analyzing the signs and magnitudes of the Cotton effects associated with the π-π* and n-π* electronic transitions of the quinoxaline chromophore. This analysis, often supported by quantum chemical calculations, can provide insights into the absolute configuration of the chiral center. nih.govnih.gov
The following table summarizes the expected electronic transitions for the quinoxaline chromophore that would be relevant in the CD spectrum of this compound.
| Transition | Wavelength Range (nm) | Description | Expected CD Activity |
| π-π | ~230-250 | Associated with the aromatic quinoxaline system | Strong Cotton effects |
| n-π | ~300-340 | Involving non-bonding electrons of nitrogen atoms | Weaker Cotton effects |
| Note: The specific wavelengths and signs of the Cotton effects are dependent on the absolute configuration and conformation of the molecule and would be determined experimentally. |
Computational and Theoretical Chemistry Investigations of 4 Quinoxalin 2 Yl Butan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of molecules like 4-(Quinoxalin-2-yl)butan-2-ol. These methods provide insights into molecular geometry, electronic properties, and orbital interactions.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric profile.
Furthermore, DFT is instrumental in calculating key electronic properties that govern a molecule's behavior. These properties offer a quantitative measure of the electronic structure and are detailed in the table below.
Table 1: Key Electronic Properties Calculable by DFT
| Property | Description | Relevance to this compound |
|---|---|---|
| Dipole Moment | A measure of the overall polarity of the molecule. | Indicates how the molecule will interact with polar solvents and other polar molecules. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps in identifying nucleophilic and electrophilic centers, predicting sites of reaction. |
| Electron Density | The probability of finding an electron at a particular point in space around the molecule. | Provides a visual representation of the molecule's size and shape. |
| Electrostatic Potential | The potential energy experienced by a positive point charge at a particular location near the molecule. | Maps regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies. This accuracy is vital for determining thermodynamic properties such as enthalpy of formation and for predicting the outcomes of chemical reactions.
These high-level calculations are also invaluable for simulating various types of molecular spectra. For this compound, ab initio methods could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these computationally predicted spectra with experimentally obtained data can serve as a powerful tool for structural verification.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energy levels) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilicity. Conversely, the energy of the LUMO is related to the electron affinity and its ability to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis can pinpoint the most likely sites for nucleophilic and electrophilic attack.
Table 2: Insights from Frontier Molecular Orbital Analysis
| Orbital | Description | Significance for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates regions of high electron density, likely sites for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates regions of low electron density, likely sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher polarizability and greater chemical reactivity. |
Conformational Analysis and Energy Landscapes
The flexible butanol side chain of this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them. By systematically rotating the single bonds in the side chain and calculating the corresponding energy, a potential energy surface can be generated.
The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature, which can significantly influence its biological activity and physical properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, offering a dynamic view of molecular motions and interactions.
Investigating Solution-Phase Dynamics and Intermolecular Interactions
Placing this compound in a simulated solvent box allows for the investigation of its behavior in a more realistic environment. MD simulations can reveal how the molecule's conformation changes over time in solution and how it interacts with solvent molecules. This includes the formation and breaking of hydrogen bonds between the hydroxyl group of the butanol side chain and polar solvent molecules. Understanding these intermolecular interactions is crucial for predicting the molecule's solubility and its behavior in biological systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. For a molecule such as this compound, these methods could provide invaluable insights into its synthesis and subsequent chemical transformations.
Hypothetical Application to Synthesis:
The synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In the case of this compound, a potential synthetic precursor would be 1-(quinoxalin-2-yl)propan-2-one. Computational modeling could be employed to investigate the mechanism of the key synthetic steps. For instance, the reaction pathway for the condensation reaction could be mapped out, identifying transition states and intermediates. This would allow for the determination of activation energies and reaction kinetics, providing a deeper understanding of the factors controlling the reaction's feasibility and yield.
Investigating Reaction Pathways:
For subsequent reactions involving this compound, such as oxidation of the alcohol group or substitution on the quinoxaline ring, computational modeling can be used to predict the most likely reaction pathways. By calculating the energies of potential intermediates and transition states, researchers can distinguish between different possible mechanisms. For example, in an oxidation reaction, it would be possible to determine whether the reaction proceeds via a concerted or a stepwise mechanism.
Example of a Hypothetical Reaction Coordinate:
A hypothetical reaction coordinate for the oxidation of the hydroxyl group in this compound to a ketone could be computationally modeled. The energy profile would reveal the activation energies for each step, as illustrated in the hypothetical data below.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Formation of the oxidant-alcohol complex | 5.2 |
| 2 | Hydrogen abstraction from the alcohol | 18.7 |
| 3 | Release of the ketone product | -25.4 (Overall Reaction Energy) |
This table is illustrative and does not represent experimentally verified data.
Such computational studies provide a microscopic view of the reaction, complementing experimental observations and aiding in the optimization of reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Studies focusing on Chemical and Physical Properties
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. While specific QSPR models for this compound are not documented, the principles of QSPR can be applied to predict its properties based on its molecular structure.
Methodology:
A QSPR study would typically involve the following steps:
Molecular Descriptor Calculation: A wide range of molecular descriptors for this compound and a series of related quinoxaline derivatives would be calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to develop a mathematical model that correlates a subset of the calculated descriptors with a specific property of interest (e.g., boiling point, solubility, or chromatographic retention time).
Model Validation: The predictive power of the developed QSPR model would be rigorously validated using both internal and external validation techniques.
Predictable Properties:
Through QSPR modeling, a variety of chemical and physical properties of this compound could be predicted. These include, but are not limited to:
Boiling point
Melting point
Water solubility (LogS)
Octanol-water partition coefficient (LogP)
Refractive index
Polarizability
Hypothetical QSPR Data Table:
The following table illustrates the type of data that would be generated in a QSPR study for a series of quinoxaline derivatives, including the target compound.
| Compound | Experimental LogP | Predicted LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |
| Quinoxaline | 1.85 | 1.88 | 25.78 | 0 |
| 2-Methylquinoxaline | 2.22 | 2.25 | 25.78 | 0 |
| This compound | (Not Available) | 2.54 | 46.01 | 4 |
| 2-(Quinoxalin-2-yl)ethanol | (Not Available) | 1.98 | 46.01 | 3 |
This table contains hypothetical and literature-based data for illustrative purposes.
Such QSPR models, once developed and validated, can serve as a rapid and cost-effective tool for predicting the properties of new or untested quinoxaline derivatives, thereby guiding further experimental work. The insights gained from the molecular descriptors used in the model can also provide a deeper understanding of the structural factors that influence the physicochemical properties of these compounds.
Exploratory Research into Non Clinical Academic Applications and Advanced Materials Science Roles
4-(Quinoxalin-2-yl)butan-2-ol as a Versatile Synthetic Building Block
The inherent reactivity of the quinoxaline (B1680401) ring system, coupled with the functional handles provided by the butan-2-ol side chain, positions this compound as a valuable intermediate in organic synthesis.
Precursor in the Synthesis of Complex Organic Molecules
The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov This fundamental reaction has been adapted and expanded to create a diverse library of quinoxaline derivatives. mtieat.orgdntb.gov.ua this compound, once synthesized, can serve as a starting material for more complex molecular architectures. The hydroxyl group of the butan-2-ol side chain is a key functional group that can be readily transformed. For instance, it can be oxidized to a ketone, esterified, or converted into a leaving group for nucleophilic substitution reactions. These transformations would allow for the introduction of new functionalities and the extension of the carbon skeleton, paving the way for the synthesis of intricate molecules with potential biological or material applications.
Furthermore, the quinoxaline ring itself can be functionalized. Direct C-H functionalization of quinoxalin-2(1H)-ones, a related class of compounds, has been extensively studied, allowing for the introduction of various substituents at the C3 position. mdpi.com While this compound is not a quinoxalinone, the principles of activating the quinoxaline core for further reactions remain relevant.
Intermediate in Quinoxaline-Based Heterocyclic Diversification
The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science. nih.govbohrium.com The ability to modify and diversify this core is crucial for developing new compounds with tailored properties. This compound can act as a key intermediate in the diversification of quinoxaline-based heterocycles. The butan-2-ol side chain can be chemically manipulated to introduce other heterocyclic rings. For example, the hydroxyl group could be converted to an amino group, which could then be used in cyclization reactions to form fused heterocyclic systems. The synthesis of pyrrolo[1,2-a]quinoxalines and other nitrogen-rich heterocycles has been achieved through radical coupling reactions, highlighting the versatility of the quinoxaline core in building complex heterocyclic systems. mdpi.comnih.gov
Potential in Functional Materials Research
Quinoxaline derivatives are well-known for their applications in functional organic materials due to their electron-deficient nature, which facilitates electron transport. researchgate.net The incorporation of a butan-2-ol side chain could modulate the solid-state packing and electronic properties of the resulting materials.
Role in Electroluminescent Materials and Organic Semiconductors
Quinoxaline derivatives are frequently used as building blocks for organic light-emitting diodes (OLEDs) and organic semiconductors. bohrium.comresearchgate.net Their electron-accepting properties make them suitable for use as electron transport materials or as the acceptor component in donor-acceptor type emitters. researchgate.net The photophysical properties of quinoxaline-based materials can be tuned by modifying the substituents on the quinoxaline ring. mdpi.com The presence of the butan-2-ol group in this compound could influence the intermolecular interactions, such as hydrogen bonding, which in turn can affect the morphology of thin films and the performance of organic electronic devices. While specific data for this compound is unavailable, the general properties of luminescent materials incorporating quinoxaline moieties suggest its potential in this area. rsc.orgcore.ac.ukiaea.org
Table 1: Potential Properties of this compound in Organic Electronics (Hypothetical)
| Property | Potential Role of this compound |
| Electron Affinity | The electron-deficient quinoxaline core could facilitate electron injection and transport. |
| Luminescence | The quinoxaline moiety is known to be a part of many luminescent compounds. core.ac.uk |
| Solubility | The butan-2-ol side chain may enhance solubility in organic solvents, aiding in solution-based processing of thin films. |
| Film Morphology | The hydroxyl group could promote intermolecular hydrogen bonding, influencing the packing of molecules in the solid state. |
Supramolecular Assembly and Host-Guest Chemistry
The nitrogen atoms in the pyrazine (B50134) ring of quinoxaline can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, making quinoxaline derivatives interesting components for supramolecular chemistry. beilstein-journals.org These interactions can be exploited to construct well-defined supramolecular architectures. The hydroxyl group of this compound provides an additional site for hydrogen bonding, which could be utilized in the design of self-assembling systems.
In host-guest chemistry, quinoxaline-based hosts have been developed for the recognition of various guest molecules. rsc.orgrsc.org The specific substitution pattern of this compound could lead to the formation of specific cavities or binding sites, enabling it to act as a host for complementary guest molecules.
Fundamental Studies in Corrosion Inhibition as a Model Quinoxaline Derivative.
Mechanistic Insights into Adsorption and Protective Film Formation.
There is no available information detailing the mechanistic insights into the adsorption and protective film formation of this compound on any metal surface.
Future Research Directions and Emerging Challenges in 4 Quinoxalin 2 Yl Butan 2 Ol Chemistry
Development of Novel and Environmentally Benign Synthetic Methodologies
A primary challenge in the advancement of 4-(Quinoxalin-2-yl)butan-2-ol chemistry is the development of efficient and sustainable synthetic routes. Traditional methods for quinoxaline (B1680401) synthesis often rely on the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future research must prioritize the adoption of green chemistry principles to address these shortcomings.
Key areas for exploration include:
Green Solvents and Catalysts: A significant leap toward sustainability involves replacing toxic organic solvents with environmentally benign alternatives. Research into using water, ethanol, or even novel solvents like rainwater as both a solvent and a catalyst presents an innovative and eco-friendly approach. The use of reusable nanocatalysts, polymers, and non-toxic metal catalysts also offers promising avenues for greener synthesis.
Energy-Efficient Techniques: The integration of microwave and ultrasonic irradiation can revolutionize traditional synthetic protocols. These techniques often lead to dramatically reduced reaction times, increased yields, and higher product purity, all while minimizing energy consumption compared to conventional heating methods.
One-Pot Syntheses: Designing multi-component, one-pot reactions is a powerful strategy for improving efficiency and reducing waste. Developing a one-pot synthesis for this compound from readily available starting materials would represent a significant step forward in making this compound more accessible for further study.
| Methodology | Potential Advantages | Emerging Challenges | Relevant Research Focus |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Scale-up limitations, requirement for specialized equipment. | Optimization of microwave parameters for specific reactants. |
| Ultrasound-Promoted Synthesis | Environmentally benign, mild conditions, high yields. | Ensuring uniform energy distribution in larger batches. | Investigating the synergistic effects with green catalysts. |
| Catalysis in Green Solvents (e.g., Water, Rainwater) | Sustainable, low cost, reduced environmental impact. | Solubility issues of non-polar reactants, catalyst recovery. | Development of water-soluble catalysts and phase-transfer agents. |
| One-Pot Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. | Controlling selectivity and preventing side reactions. | Design of novel catalytic systems that facilitate tandem reactions. |
In-Depth Chiroptical Studies and Highly Stereoselective Transformations
The presence of a stereocenter at the C2 position of the butanol side chain in this compound introduces the element of chirality, which is of paramount importance in medicinal chemistry. The biological activity of enantiomers can differ significantly, with one being therapeutic while the other may be inactive or even harmful. Consequently, a critical area for future research is the stereochemical investigation of this compound.
Future research should focus on:
Chiroptical Analysis: In-depth studies using techniques like Circular Dichroism (CD) spectroscopy are necessary to understand the relationship between the absolute configuration of the enantiomers and their chiroptical properties. Such studies can provide valuable insights into the three-dimensional structure of the molecule in solution. The substituent groups on the quinoxaline ring can influence the chiroptical properties, and understanding these effects is crucial.
Stereoselective Synthesis: The development of highly stereoselective or asymmetric synthetic methods to produce enantiomerically pure (R)- and (S)-4-(quinoxalin-2-yl)butan-2-ol is a significant challenge. This would involve the use of chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction that forms the chiral center.
Stereoselective Transformations: Beyond synthesis, exploring stereoselective transformations of the individual enantiomers is essential. This includes reactions that proceed without affecting the existing stereocenter or that allow for the controlled inversion or modification of its configuration.
Advanced Computational Modeling for Predictive Chemistry and Property Design
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules by predicting their properties and interactions. For this compound, a concerted effort in computational modeling could guide experimental work and provide deeper mechanistic insights.
Key computational approaches to be explored include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to determine the optimized molecular geometry, electronic structure, and reactivity parameters of the molecule. These calculations can also predict spectroscopic properties (e.g., NMR, IR spectra), which can aid in experimental characterization.
Molecular Docking: To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery. Computational models can assess the drug-likeness of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.
| Computational Method | Objective | Predicted Properties | Potential Impact |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, electronic charge distribution, spectroscopic data. | Aids in structural confirmation and understanding of chemical reactivity. |
| Molecular Docking | Biological Target Identification | Binding affinity, interaction modes with proteins. | Guides the design of derivatives with enhanced biological activity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting Biological Activity | Correlation between molecular descriptors and activity. | Enables the design of more potent analogues. |
| ADMET Modeling | Pharmacokinetic Profiling | Solubility, permeability, metabolic stability, potential toxicity. | Prioritizes compounds with favorable drug-like properties. |
Exploration of New Chemical Transformations and Derivatizations
The functional groups present in this compound—the quinoxaline ring and the secondary alcohol—provide fertile ground for a wide range of chemical transformations and derivatizations. Creating a library of derivatives is a common strategy to explore the structure-activity relationships and develop compounds for specific applications.
Future research should investigate:
Reactions of the Hydroxyl Group: The secondary alcohol is a versatile handle for derivatization. It can undergo oxidation to the corresponding ketone, esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions.
Functionalization of the Quinoxaline Ring: The quinoxaline nucleus itself can be modified. Techniques for C-H bond activation and functionalization are becoming increasingly sophisticated, allowing for the introduction of various substituents (e.g., alkyl, aryl, amino groups) at specific positions on the heterocyclic ring.
Synthesis of Novel Scaffolds: The core structure can be used as a building block for more complex molecules. For instance, the hydroxyl group could be used to link the molecule to other pharmacophores or to polymer backbones to create new materials.
Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring and Characterization
To move from laboratory-scale synthesis to efficient and scalable production, the integration of Process Analytical Technology (PAT) is essential. Real-time monitoring of chemical reactions provides a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, leading to improved process control, yield, and safety.
An emerging challenge is the application of these advanced techniques to the synthesis of this compound. Key areas for development include:
In-situ Spectroscopic Monitoring: Techniques such as in-situ Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real time without the need for sampling.
Real-Time Mass Spectrometry: On-line mass spectrometry techniques, such as Direct Analysis in Real Time (DART), can provide nearly instantaneous molecular weight information, making it a powerful tool for monitoring reaction progress and identifying byproducts.
Advanced Chromatographic Analysis: The use of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), potentially coupled with mass spectrometry, can provide detailed quantitative analysis of complex reaction mixtures, which is crucial for process optimization and quality control.
The implementation of these real-time analytical methods will be crucial for developing robust, reproducible, and scalable synthetic processes for this compound and its derivatives.
Q & A
Q. What are the recommended methods for synthesizing 4-(Quinoxalin-2-yl)butan-2-ol in a laboratory setting?
A common approach involves nucleophilic substitution or coupling reactions between quinoxaline derivatives and alcohol precursors. For example, 2-chloroquinoxaline can react with a substituted butanol under reflux conditions in ethanol at 423–433 K for 3 hours, followed by extraction and crystallization . Key considerations include solvent selection (polar aprotic solvents may enhance reactivity), stoichiometric ratios (1:1 molar ratio of reactants), and purification via column chromatography or recrystallization. Monitoring reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) ensures completion.
Q. How should researchers characterize the purity and structural identity of this compound?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : H NMR should show distinct signals for the quinoxaline aromatic protons (δ 8.5–9.0 ppm) and the butanol backbone (δ 1.5–2.5 ppm for methyl/methylene groups; δ 4.0–4.5 ppm for the hydroxyl-bearing methine).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO).
- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (if volatile derivatives are prepared) assesses purity (>95% by area normalization) .
Q. What are the key stability considerations and storage protocols for this compound?
The compound is sensitive to oxidation and thermal degradation. Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Decomposition products may include carbon oxides and nitrogen oxides, as observed in related quinoxaline derivatives . Avoid prolonged exposure to humidity or acidic/basic conditions, which may hydrolyze the hydroxyl group. Regular stability testing via DSC (melting point consistency) and FTIR (monitoring OH stretches at ~3300 cm) is advised.
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported reaction yields for the synthesis of this compound derivatives?
Discrepancies in yields often arise from variations in reaction conditions. For example, optimizing the base (e.g., KCO vs. EtN) or solvent polarity (DMF vs. ethanol) can improve nucleophilic substitution efficiency . Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify critical variables (temperature, catalyst loading). Cross-referencing synthetic protocols with kinetic studies (e.g., monitoring by C NMR) helps pinpoint rate-limiting steps.
Q. How does the steric and electronic environment of the quinoxaline moiety influence the reactivity of this compound in nucleophilic reactions?
The electron-deficient quinoxaline ring directs electrophilic substitution to the 2-position, while steric hindrance from the fused benzene rings limits accessibility to the butanol chain. Computational modeling (DFT calculations) can predict reactive sites, with Fukui indices highlighting nucleophilic regions . Experimentally, substituent effects (e.g., electron-withdrawing groups on quinoxaline) alter reaction rates in SN pathways, as evidenced by Hammett plots in analogous systems .
Q. What advanced analytical techniques are critical for detecting decomposition products of this compound under thermal stress?
- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry identifies volatile degradation products (e.g., CO, NO) .
- LC-QTOF : Liquid chromatography with quadrupole time-of-flight MS detects non-volatile impurities, such as oxidized quinoxaline derivatives.
- XRD : Crystallographic analysis monitors structural integrity under thermal cycling, with lattice parameter shifts indicating phase changes .
Methodological Notes
- Safety : Always use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential toxicity .
- Data Validation : Cross-check spectroscopic data with databases (e.g., NIST Chemistry WebBook) for consistency .
- Contradiction Resolution : Replicate conflicting studies under controlled conditions (e.g., fixed humidity, pH) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
